N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1322200-87-2
VCID: VC4749462
InChI: InChI=1S/C13H16F4N2.2ClH/c14-12-7-9(1-2-11(12)13(15,16)17)8-19-10-3-5-18-6-4-10;;/h1-2,7,10,18-19H,3-6,8H2;2*1H
SMILES: C1CNCCC1NCC2=CC(=C(C=C2)C(F)(F)F)F.Cl.Cl
Molecular Formula: C13H18Cl2F4N2
Molecular Weight: 349.19

N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride

CAS No.: 1322200-87-2

Cat. No.: VC4749462

Molecular Formula: C13H18Cl2F4N2

Molecular Weight: 349.19

* For research use only. Not for human or veterinary use.

N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride - 1322200-87-2

Specification

CAS No. 1322200-87-2
Molecular Formula C13H18Cl2F4N2
Molecular Weight 349.19
IUPAC Name N-[[3-fluoro-4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride
Standard InChI InChI=1S/C13H16F4N2.2ClH/c14-12-7-9(1-2-11(12)13(15,16)17)8-19-10-3-5-18-6-4-10;;/h1-2,7,10,18-19H,3-6,8H2;2*1H
Standard InChI Key FNIYWIAELWYYBX-UHFFFAOYSA-N
SMILES C1CNCCC1NCC2=CC(=C(C=C2)C(F)(F)F)F.Cl.Cl

Introduction

Chemical and Physical Properties

Structural Characteristics

N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride features a piperidine core substituted at the 4-position with a benzyl group bearing both fluorine and trifluoromethyl substituents. The dihydrochloride salt enhances solubility for experimental applications . Key structural attributes include:

  • Molecular formula: C13H16F4N22HCl\text{C}_{13}\text{H}_{16}\text{F}_4\text{N}_2 \cdot 2\text{HCl} .

  • Molecular weight: 349.2 g/mol .

  • CAS registry number: 1322200-87-2 .

The compound’s fluorinated aromatic moiety contributes to its lipophilicity, a property critical for membrane permeability in drug candidates . Comparatively, the related compound N-[4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride (CAS 1707602-17-2) lacks the 3-fluoro substituent, resulting in distinct electronic and steric profiles .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride likely follows methodologies analogous to those reported for structurally similar compounds . A generalized pathway involves:

  • Reductive amination: Reacting 4-(trifluoromethyl)-3-fluorobenzaldehyde with piperidin-4-amine under catalytic hydrogenation conditions to form the secondary amine .

  • Salt formation: Treatment with hydrochloric acid to precipitate the dihydrochloride salt .

Key intermediates include 3-fluoro-4-(trifluoromethyl)benzyl chloride, which can be generated via chlorination of the corresponding alcohol . Peptide coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are employed in analogous syntheses to form amide bonds, though this step is unnecessary for the target compound .

Purification and Characterization

Purification typically involves recrystallization from ethanol/water mixtures, followed by lyophilization to isolate the hydrochloride salt . Purity assessments utilize high-performance liquid chromatography (HPLC) with UV detection at 254 nm, achieving ≥95% purity for research-grade material .

Pharmacological Applications

Preclinical Efficacy

In rodent models, related compounds demonstrate:

  • Pharmacokinetic profile: Oral bioavailability >50% and half-life >6 hours .

  • Pharmacodynamic effects: Dose-dependent reduction in plasma RBP4 levels (EC50_{50} ≈ 0.1 μM) .

These findings suggest that N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride may exhibit similar efficacy, warranting further in vivo studies.

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